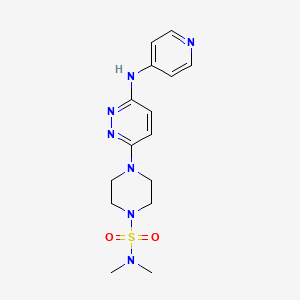
N,N-dimethyl-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Starting Materials: The pyridazinyl-pyridinyl intermediate and N,N-dimethylpiperazine.
Reaction: The intermediate is reacted with N,N-dimethylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Conditions: Room temperature to moderate heating.
Sulfonamide Formation
Starting Materials: The piperazine derivative and sulfonyl chloride.
Reaction: The piperazine derivative is treated with sulfonyl chloride in the presence of a base such as triethylamine.
Conditions: Low temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For improved efficiency and scalability.
Purification Techniques: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Pyridazinyl-Pyridinyl Intermediate
Starting Materials: Pyridine-4-amine and 3-chloropyridazine.
Reaction: The pyridine-4-amine undergoes nucleophilic substitution with 3-chloropyridazine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Conditions: Reflux conditions for several hours to ensure complete reaction.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-sulfonamide can undergo various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Aqueous or organic solvents, often under mild heating.
Products: Oxidized derivatives, potentially altering the sulfonamide or piperazine moieties.
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Anhydrous conditions, often at low temperatures.
Products: Reduced forms of the pyridazinyl or pyridinyl rings.
-
Substitution
Reagents: Halogenating agents, nucleophiles.
Conditions: Varies depending on the substituent being introduced.
Products: Substituted derivatives with altered pharmacological properties.
Common Reagents and Conditions
Bases: Potassium carbonate, triethylamine.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Catalysts: 4-dimethylaminopyridine (DMAP), palladium on carbon (Pd/C).
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-sulfonamide has several scientific research applications:
-
Medicinal Chemistry
Anticancer Research: Potential inhibitor of specific kinases involved in cancer cell proliferation.
Antimicrobial Studies: Evaluated for activity against bacterial and fungal pathogens.
-
Biological Studies
Enzyme Inhibition: Studied as an inhibitor of enzymes like proteases and kinases.
Receptor Binding: Investigated for its binding affinity to various biological receptors.
-
Industrial Applications
Chemical Intermediates: Used in the synthesis of other complex organic molecules.
Pharmaceutical Development: Potential lead compound for drug development.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-sulfonamide involves:
-
Molecular Targets
Kinases: Inhibition of specific kinases involved in signal transduction pathways.
Receptors: Binding to receptors that regulate cellular processes.
-
Pathways Involved
Signal Transduction: Disruption of pathways that promote cell growth and survival.
Enzyme Inhibition: Blocking the activity of enzymes critical for pathogen survival or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethyl-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.
N,N-dimethyl-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-phosphonate: Contains a phosphonate group, altering its chemical properties and biological activity.
Uniqueness
Sulfonamide Group: Provides unique binding properties and potential for enzyme inhibition.
Pyridazinyl-Pyridinyl Moiety: Enhances its ability to interact with biological targets, making it a versatile compound for various applications.
This detailed article provides a comprehensive overview of N,N-dimethyl-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-sulfonamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O2S/c1-20(2)25(23,24)22-11-9-21(10-12-22)15-4-3-14(18-19-15)17-13-5-7-16-8-6-13/h3-8H,9-12H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIBBGHLRGCTDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














